3-(Amino(pyrrolidin-3-yl)methyl)-9H-xanthen-9-one
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Overview
Description
3-(Amino(pyrrolidin-3-yl)methyl)-9H-xanthen-9-one is a complex organic compound that features a pyrrolidine ring and a xanthene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Amino(pyrrolidin-3-yl)methyl)-9H-xanthen-9-one typically involves the construction of the pyrrolidine ring followed by its attachment to the xanthene core. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good yields . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Amino(pyrrolidin-3-yl)methyl)-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-(Amino(pyrrolidin-3-yl)methyl)-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Amino(pyrrolidin-3-yl)methyl)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, leading to modulation of biological activities . The xanthene core may contribute to the compound’s photophysical properties, making it useful in fluorescence-based applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: A derivative with a lactam ring.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.
Uniqueness
3-(Amino(pyrrolidin-3-yl)methyl)-9H-xanthen-9-one is unique due to its combination of a pyrrolidine ring and a xanthene core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[amino(pyrrolidin-3-yl)methyl]xanthen-9-one |
InChI |
InChI=1S/C18H18N2O2/c19-17(12-7-8-20-10-12)11-5-6-14-16(9-11)22-15-4-2-1-3-13(15)18(14)21/h1-6,9,12,17,20H,7-8,10,19H2 |
InChI Key |
VYAIJATWSJMXKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3)N |
Origin of Product |
United States |
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